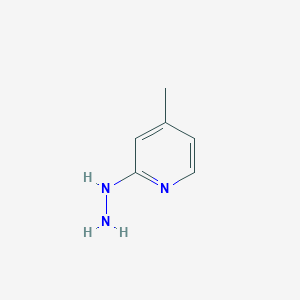

2-Hydrazino-4-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFPJUDYICAQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483169 | |

| Record name | 2-hydrazino-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-00-4 | |

| Record name | 2-hydrazino-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydrazino-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Hydrazino-4-methylpyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Furthermore, it explores its role as a precursor in the synthesis of various bioactive molecules, offering insights for its application in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with a distinct orange to brown coloration. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 4931-00-4 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Melting Point | 74 °C | [2] |

| Boiling Point | 88-89 °C (at 0.02 Torr) | [2] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 9.85 ± 0.70 | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| Appearance | Very Dark Orange to Very Dark Brown Solid | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its known spectral features.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound in DMSO-d₆ (400 MHz) shows the following characteristic peaks:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 7.83 ppm | d | 1H | Pyridine ring proton | [2] |

| 7.22 ppm | s | 1H | Pyridine ring proton | [2] |

| 6.51 ppm | s | 1H | Pyridine ring proton | [2] |

| 6.38 ppm | d | 1H | Pyridine ring proton | [2] |

| 4.04 ppm | s | 2H | -NH₂ protons | [2] |

| 2.17 ppm | s | 3H | -CH₃ protons | [2] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3250 | Medium | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | Medium | C-H stretch | Aromatic (pyridine ring) |

| 3000-2850 | Medium | C-H stretch | Alkane (-CH₃) |

| 1650-1580 | Medium | N-H bend | Primary amine (-NH₂) |

| 1600-1400 | Medium to Strong | C=C and C=N stretch | Aromatic (pyridine ring) |

| 1470-1450 | Medium | C-H bend | Alkane (-CH₃) |

Mass Spectrometry

The mass spectrum of this compound obtained via electrospray ionization (ESI) in positive ion mode shows a prominent peak for the protonated molecule.

| m/z | Ion | Reference |

| 124 | [M+H]⁺ | [2] |

Fragmentation Pattern: In a typical electron ionization (EI) mass spectrum, the fragmentation of this compound would be expected to involve the loss of small neutral molecules or radicals. Common fragmentation pathways for hydrazines and pyridines include the cleavage of the N-N bond and fragmentation of the pyridine ring. The molecular ion peak (M⁺) would be observed at m/z 123.

Synthesis

A common and well-documented method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Fluoro-4-methylpyridine

This protocol is based on a reported procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[2]

Materials:

-

2-Fluoro-4-methylpyridine

-

Hydrazine hydrate

-

Ethylene glycol monoethyl ether

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3.3 g (30.0 mmol) of 2-fluoro-4-methylpyridine in 40 ml of ethylene glycol monoethyl ether.

-

Slowly add 14.6 ml (15.0 g, 300 mmol) of hydrazine hydrate to the solution.

-

Heat the reaction mixture to boiling, maintaining an oil bath temperature of 150°C.

-

Continuously stir the reaction mixture under these conditions for 16 hours.

-

After the reaction is complete, concentrate the solution using a rotary evaporator.

-

Dissolve the concentrated residue in 100 ml of water.

-

Extract the aqueous solution with ethyl acetate (3 x 100 ml).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate using a rotary evaporator.

-

Dry the resulting crude product under reduced pressure to yield this compound.

Expected Yield: Approximately 1.90 g (51%).

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the hydrazine moiety. This functional group readily participates in condensation reactions with carbonyl compounds and can be utilized in the construction of various heterocyclic systems.

Condensation with Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones yields the corresponding hydrazones. This reaction is a fundamental transformation in the synthesis of a wide array of biologically active molecules.

General Reaction Scheme:

References

In-Depth Technical Guide: 2-Hydrazino-4-methylpyridine (CAS 4931-00-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydrazino-4-methylpyridine, a versatile heterocyclic compound. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, analytical chemistry, and organic synthesis.

Physicochemical Properties

This compound is a solid organic compound with the following key properties.[1][2][3] It is important to handle this chemical with appropriate safety precautions, as it is considered an irritant and may be harmful if ingested or inhaled.[1] It is incompatible with strong oxidizing agents, as well as strong acids and bases.[1] For storage, it is recommended to keep it in a dark, inert atmosphere, and under refrigerated conditions (-20°C).[3]

| Property | Value | Reference |

| CAS Number | 4931-00-4 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1][4] |

| Melting Point | 74 °C | [2][3] |

| Boiling Point | 88-89 °C at 0.02 Torr | [2][3] |

| Appearance | Solid, Very Dark Orange to Very Dark Brown | [2][3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| pKa (Predicted) | 9.85 ± 0.70 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported:

| Spectroscopy | Data | Reference |

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 7.83 (d, 1H), 7.22 (s, 1H), 6.51 (s, 1H), 6.38 (d, 1H), 4.04 (s, 2H), 2.17 (s, 3H) | [3] |

| Mass Spectrometry | (ESI positive ion mode): m/z = 124 [M + H]⁺ | [3] |

Synthesis and Experimental Protocols

Synthesis of this compound

The compound is typically synthesized via nucleophilic substitution of a suitable precursor, such as a halogenated pyridine, with hydrazine hydrate.[3][5]

Experimental Protocol:

A general procedure for the synthesis of this compound from 2-Fluoro-4-methylpyridine is as follows:[3]

-

Dissolve 3.3 g (30.0 mmol) of 2-fluoro-4-methylpyridine in 40 ml of ethylene glycol monoethyl ether.

-

Slowly add 14.6 ml (15.0 g, 300 mmol) of hydrazine hydrate to the solution.

-

Heat the reaction mixture to boiling (oil bath temperature maintained at 150°C) and continue to stir under these conditions for 16 hours.

-

After the reaction is complete, concentrate the solution using a rotary evaporator.

-

Dissolve the resulting residue in 100 ml of water.

-

Extract the aqueous solution with ethyl acetate (3 x 100 ml).

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate again.

-

Dry the resulting crude product under reduced pressure to yield the target compound. This procedure has been reported to yield 1.90 g (51%) of this compound.[3]

Reactivity and Applications

Derivatization Agent for LC-MS/MS Analysis

A significant application of this compound and its analogs is in analytical chemistry as a derivatization reagent. It reacts with carbonyl groups (ketones and aldehydes) in target analytes, such as oxosteroids, to form hydrazones.[6][7] This derivatization enhances the ionization efficiency and sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS/MS), which is particularly useful for quantifying low-abundance molecules in complex biological samples like human plasma.[6][8] For example, derivatization with 2-hydrazino-1-methylpyridine (a related compound) has been shown to increase the sensitivity of mono-oxosteroid detection by 70- to 1600-fold.[6][9]

Experimental Protocol for Derivatization (General):

The following is a general protocol based on the use of similar hydrazine reagents for steroid analysis:[9]

-

Extract the target analytes (e.g., steroids) from the biological matrix (e.g., plasma, tissue homogenate) using a suitable method like solid-phase extraction.

-

Evaporate the solvent from the extracted sample to dryness.

-

Reconstitute the residue in a solution containing this compound and a catalyst (if necessary) in an appropriate solvent.

-

Incubate the reaction mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

-

After cooling, the derivatized sample is ready for injection into the LC-MS/MS system for analysis.

Intermediate in Medicinal Chemistry

The hydrazino-pyridine scaffold is a valuable building block in organic synthesis for creating more complex, biologically active molecules.[10] The hydrazino group is reactive and can be used to synthesize a variety of heterocyclic systems or to link to other molecules. The hydrochloride salt of this compound is noted for its use in synthesizing compounds with potential anti-inflammatory activity.[10]

The broader class of compounds known as hydrazones, which can be readily formed from this compound, exhibits a wide spectrum of biological activities.[11][12][13] This makes the parent hydrazine a compound of significant interest for drug discovery programs.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 2-Hydrazinyl-4-methylpyridine | 4931-00-4 [sigmaaldrich.com]

- 3. This compound CAS#: 4931-00-4 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 6. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy this compound hydrochloride | 117879-50-2 [smolecule.com]

- 11. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of 2-Hydrazino-4-methylpyridine from 2-fluoro-4-methylpyridine

Synthesis of 2-Hydrazino-4-methylpyridine: A Technical Guide

Introduction

This compound, also known as 4-methyl-2-hydrazinylpyridine, is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its utility stems from the reactive hydrazinyl group, which can participate in a variety of chemical transformations to create more complex molecular architectures. A common and effective method for its preparation is the nucleophilic aromatic substitution of 2-fluoro-4-methylpyridine with hydrazine hydrate. This guide provides an in-depth overview of this synthetic route, complete with a detailed experimental protocol, quantitative data, and process diagrams for researchers and professionals in drug development.

Reaction Scheme

The synthesis involves the displacement of the fluorine atom from the pyridine ring by the hydrazine nucleophile.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following procedure is a detailed methodology for the synthesis of this compound from 2-fluoro-4-methylpyridine.[1][2]

Materials and Equipment:

-

Reagents: 2-Fluoro-4-methylpyridine, Hydrazine hydrate, Ethylene glycol monoethyl ether, Ethyl acetate, Anhydrous sodium sulfate, Water.

-

Equipment: Round-bottom flask, Reflux condenser, Heating mantle with oil bath, Magnetic stirrer, Rotary evaporator, Separatory funnel, Standard laboratory glassware, LC-MS and NMR for analysis.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3.3 g (30.0 mmol) of 2-fluoro-4-methylpyridine in 40 ml of ethylene glycol monoethyl ether.[1][2]

-

Addition of Hydrazine: To this solution, slowly add 14.6 ml (15.0 g, 300 mmol) of hydrazine hydrate.[1][2]

-

Reaction Conditions: Heat the reaction mixture to boiling, maintaining an oil bath temperature of 150°C.[1][2] Allow the reaction to proceed with continuous stirring for 16 hours.[1][2]

-

Solvent Removal: After the reaction is complete, cool the mixture and concentrate it using a rotary evaporator to remove the solvent.[1][2]

-

Work-up and Extraction: Dissolve the concentrated residue in 100 ml of water. Extract the aqueous solution three times with ethyl acetate (100 ml for each extraction).[1][2]

-

Drying and Final Concentration: Combine all the organic phases and dry them over anhydrous sodium sulfate. Filter the solution and concentrate it again on a rotary evaporator.[1][2]

-

Product Isolation: Dry the resulting crude product under reduced pressure to obtain the final compound.[1][2] This procedure yields 1.90 g of the target compound.[1][2]

Data Presentation

The quantitative data from the synthesis and characterization of the product are summarized below.

Table 1: Reagents and Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| 2-Fluoro-4-methylpyridine (Mass) | 3.3 g | [1][2] |

| 2-Fluoro-4-methylpyridine (Moles) | 30.0 mmol | [1][2] |

| Hydrazine Hydrate (Volume) | 14.6 ml | [1][2] |

| Hydrazine Hydrate (Mass) | 15.0 g | [1][2] |

| Hydrazine Hydrate (Moles) | 300 mmol | [1][2] |

| Solvent | Ethylene glycol monoethyl ether | [1][2] |

| Solvent Volume | 40 ml | [1][2] |

| Reaction Temperature | 150°C (oil bath) | [1][2] |

| Reaction Time | 16 hours |[1][2] |

Table 2: Product Yield and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Product Mass | 1.90 g | [1][2] |

| Molar Mass | 123.16 g/mol | [3] |

| Yield | 51% | [1][2] |

| Appearance | Very Dark Orange to Very Dark Brown Solid | [2] |

| Melting Point | 74°C | [2] |

| Boiling Point | 88-89°C (at 0.02 Torr) | [2] |

| Storage Conditions | Inert atmosphere, -20°C |[2] |

Table 3: Analytical Characterization Data

| Analysis Method | Result | Reference |

|---|---|---|

| LC-MS (Retention Time) | Rt = 0.80 min | [1][2] |

| Mass Spectrum (ESI+) | m/z = 124 [M+H]+ | [1][2] |

| 1H-NMR (400 MHz, DMSO-d6) | δ = 7.83 (d, 1H), 7.22 (s, 1H), 6.51 (s, 1H), 6.38 (d, 1H), 4.04 (s, 2H), 2.17 (s, 3H) |[1][2] |

Visualizations

The following diagrams illustrate the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical relationship of inputs and outputs in the synthesis process.

Safety Considerations

-

Hydrazine Hydrate: Hydrazine is a carcinogen and is potentially explosive in its anhydrous form.[4] It should always be handled as its hydrate in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

2-Fluoro-4-methylpyridine: This compound is an irritant.[5] Avoid contact with skin and eyes and prevent inhalation of vapors.[5]

-

General Precautions: The reaction is conducted at a high temperature, and appropriate care should be taken to avoid burns. Ensure all glassware is properly secured.

Conclusion

The synthesis of this compound from 2-fluoro-4-methylpyridine via nucleophilic aromatic substitution with hydrazine hydrate is a robust and well-documented procedure. The protocol provides a moderate yield of 51% and a straightforward purification process.[1][2] The detailed characterization data confirms the identity of the final product, making this method suitable for producing this key intermediate for further synthetic applications in research and development.

References

2-Hydrazino-4-methylpyridine molecular weight and formula

An In-depth Technical Guide to 2-Hydrazino-4-methylpyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Compound Data

This compound, also known as (4-methylpyridin-2-yl)hydrazine, is a solid organic compound.[1][2] Its key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H9N3[3][4][5] |

| Molecular Weight | 123.16 g/mol [3][4][5] |

| Melting Point | 74 °C[1][2] |

| Boiling Point | 88-89 °C at 0.02 Torr[1][2] |

| CAS Number | 4931-00-4[3][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-fluoro-4-methylpyridine with hydrazine hydrate.[1][2][7]

Materials:

-

2-Fluoro-4-methylpyridine

-

Hydrazine hydrate

-

Ethylene glycol monoethyl ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve 3.3 g (30.0 mmol) of 2-fluoro-4-methylpyridine in 40 ml of ethylene glycol monoethyl ether.[1][2]

-

Slowly add 14.6 ml (15.0 g, 300 mmol) of hydrazine hydrate to the solution.[1][2]

-

Heat the reaction mixture to boiling, maintaining an oil bath temperature of 150°C, and stir continuously for 16 hours.[1][2]

-

After the reaction is complete, concentrate the solution using a rotary evaporator.[1][2]

-

Dissolve the concentrated residue in 100 ml of water and extract three times with 100 ml of ethyl acetate each time.[1][2]

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate again.[1][2]

-

Dry the resulting crude product under reduced pressure to yield the target compound.[1][2]

The product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[1][2]

Analytical Methodologies

The analysis of hydrazine compounds and pyridine derivatives often employs chromatographic techniques.[8] For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for detection and quantification.[8][9]

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

-

Application: This technique is robust for the quantification of organic molecules.[9] A UV detector can be used, as pyridine derivatives typically show absorbance in the 200-280 nm range.[9] For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).[1]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds in a gaseous mobile phase, and the mass spectrometer identifies and quantifies the separated components based on their mass-to-charge ratio.

-

Application: GC-MS provides high sensitivity and is excellent for confirming the identity of the compound.[9] Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow of this compound.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. This compound CAS#: 4931-00-4 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. cenmed.com [cenmed.com]

- 5. chemscene.com [chemscene.com]

- 6. 4931-00-4|2-Hydrazinyl-4-methylpyridine|BLD Pharm [bldpharm.com]

- 7. This compound | 4931-00-4 [chemicalbook.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. benchchem.com [benchchem.com]

Physical properties of 2-Hydrazino-4-methylpyridine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 2-Hydrazino-4-methylpyridine, specifically its melting and boiling points. The information contained herein is intended to support research and development activities by providing reliable physical data and outlining the standard methodologies for its determination.

Quantitative Physical Data

The physical properties of this compound are summarized in the table below. These values are critical for understanding the compound's physical state under various conditions, which is essential for handling, storage, and reaction setup.

| Physical Property | Value | Conditions |

| Melting Point | 74 °C | Not specified |

| Boiling Point | 88-89 °C | At 0.02 Torr |

Experimental Protocols

The determination of melting and boiling points is a fundamental aspect of characterizing a chemical compound. The following sections detail the standard experimental protocols for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range. The presence of impurities generally lowers the melting point and broadens the melting range.

Principle: A small, finely powdered sample of the compound is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Meltemp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The boiling point is highly dependent on the surrounding pressure.

Principle: A small amount of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. For substances that decompose at their atmospheric boiling point, the determination is often carried out under reduced pressure.

Apparatus:

-

Thiele tube or other micro boiling point apparatus[2]

-

Small test tube or sample vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure (Thiele Tube Method):

-

A small volume of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[3]

-

The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[2]

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a slow stream of bubbles.

-

Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point at the current atmospheric pressure.[3]

Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

References

2-Hydrazino-4-methylpyridine: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility and optimal storage conditions for 2-Hydrazino-4-methylpyridine (CAS No. 7070-54-4). The following sections detail its solubility in various solvents, recommended storage protocols to ensure chemical integrity, and a generalized experimental procedure for solubility determination.

Solubility Profile

Table 1: Solubility Data

| Solvent | This compound | 2-Hydrazinopyridine (structurally similar) | 4-Picoline (structurally similar) |

| Water | Data not available | 40 g/L | Miscible |

| Methanol | Slightly Soluble | Soluble | Soluble |

| Ethanol | Data not available | Data not available | Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Data not available | Soluble |

| Diethyl Ether | Data not available | Data not available | Soluble |

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and prevent degradation. The compound is known to be sensitive to air, moisture, and temperature.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | -20°C (in a freezer)[1][3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen)[1][3][4] |

| Light | Keep in a dark place[1] |

| Moisture | Keep container tightly closed; Hygroscopic/Moisture sensitive[5][6][7][8] |

| Air | Air sensitive[7] |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the common "shake-flask" technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., Water, Ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilution and Quantification: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique.

-

Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or g/L) by taking into account the dilution factor.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability and minimize degradation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4-Picoline, 98% | Fisher Scientific [fishersci.ca]

- 4. Picoline - Wikipedia [en.wikipedia.org]

- 5. 1003-67-4 CAS MSDS (4-Picoline-N-oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic and Spectrometric Analysis of 2-Hydrazino-4-methylpyridine: A Technical Guide

This technical guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound 2-Hydrazino-4-methylpyridine. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its structural characterization.

Data Presentation

The structural and spectral data for this compound (C₆H₉N₃) are summarized below. This compound has a monoisotopic mass of 123.08 Da.

1H NMR Data

The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) and the signal multiplicities are denoted as s (singlet), d (doublet), and br s (broad singlet).

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H-6 | 7.83 | d | 1H |

| H-5 | 6.38 | d | 1H |

| H-3 | 6.51 | s | 1H |

| -NH₂ | 4.04 | br s | 2H |

| -CH₃ | 2.17 | s | 3H |

| -NH- | 7.22 (tentative) | s | 1H |

Note on Assignments: The assignments are based on established chemical shift principles for substituted pyridines. The downfield doublet at 7.83 ppm is characteristic of the proton at position 6, which is adjacent to the nitrogen atom in the pyridine ring. The protons at positions 3 and 5 exhibit chemical shifts and coupling patterns consistent with their electronic environment. The broad singlet at 4.04 ppm is assigned to the primary amine protons of the hydrazino group, and the singlet at 2.17 ppm corresponds to the methyl group protons. The singlet at 7.22 ppm is tentatively assigned to the secondary amine proton of the hydrazino group; its chemical shift can be variable and is dependent on factors such as solvent and concentration.

Mass Spectrometry Data

The mass spectrometry data was obtained using Electrospray Ionization (ESI) in positive ion mode.

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 124 |

Due to the absence of a publicly available Electron Ionization (EI) mass spectrum, a detailed fragmentation pattern is not presented. However, based on the fragmentation of the related compound 2-hydrazinopyridine, a plausible fragmentation pathway can be proposed. The fragmentation would likely initiate with the loss of ammonia (NH₃) or the cleavage of the N-N bond.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the 1H NMR and mass spectrometry data for compounds such as this compound.

1H NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.75 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube. The 1H NMR spectrum is acquired on a 400 MHz NMR spectrometer at room temperature. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. The resulting free induction decay (FID) is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis. A solution of the compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile. This solution is then injected into a liquid chromatography system coupled to a mass spectrometer. The mass spectrometer is operated in positive ion mode using an Electrospray Ionization (ESI) source. The data is acquired over a specific mass range to detect the protonated molecular ion [M+H]⁺.

Visualizations

The following diagrams illustrate the relationships between the chemical structure and its spectral data, as well as a typical experimental workflow.

Caption: Correlation of this compound's structure with its 1H NMR and Mass Spectrum signals.

Caption: A generalized workflow for obtaining and analyzing 1H NMR and Mass Spectrometry data.

An In-depth Technical Guide to 2-Hydrazino-4-methylpyridine: Suppliers, Purchasing, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydrazino-4-methylpyridine, a key building block in medicinal chemistry and drug discovery. This document details commercially available suppliers, provides insights into purchasing, and outlines experimental protocols for its synthesis and analysis. Furthermore, it explores its application in the development of targeted therapeutics, including a conceptual signaling pathway and a generalized experimental workflow.

Sourcing and Procurement of this compound

The acquisition of high-quality this compound is crucial for reproducible research and development. A variety of chemical suppliers offer this reagent, often with different purities, quantities, and pricing structures. Below is a comparative summary of major suppliers.

Table 1: Comparison of Suppliers for this compound and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 2-Hydrazinyl-4-methylpyridine | 4931-00-4 | C6H9N3 | 97% | - | Sign in for price |

| Santa Cruz Biotechnology | This compound | 4931-00-4 | C6H9N3 | - | - | Contact for price |

| ChemScene | 2-Hydrazinyl-4-methylpyridine | 4931-00-4 | C6H9N3 | ≥98% | 1g, 5g | $24.00, $111.00 |

| Fluorochem | This compound hydrochloride | 117879-50-2 | C6H10ClN3 | 95.0% | 250mg, 1g, 5g | £140.00, £216.00, £862.00 |

| Smolecule | This compound hydrochloride | 117879-50-2 | C6H10ClN3 | In Stock | - | Contact for price |

| ChemicalBook | This compound | 4931-00-4 | C6H9N3 | 99% | - | |

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information. Purity levels are as reported by the supplier and may vary between batches. A Certificate of Analysis (CoA) should be requested for lot-specific data.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methylpyridine, with hydrazine hydrate.

Protocol: Synthesis from 2-chloro-4-methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and analyze the resulting chromatogram for retention time and peak purity.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold in the synthesis of various biologically active molecules. Its hydrazine moiety is particularly useful for constructing heterocyclic rings and for linking to other molecular fragments. One area of application is in the development of kinase inhibitors.

Conceptual Signaling Pathway Inhibition

The diagram below illustrates a conceptual signaling pathway where a hypothetical inhibitor, derived from this compound, targets a key kinase, thereby blocking downstream signaling events that contribute to cell proliferation.

Caption: Conceptual pathway of kinase inhibition.

Experimental Workflow for Inhibitor Synthesis

The following diagram outlines a generalized workflow for the synthesis and evaluation of a potential kinase inhibitor starting from this compound.

Caption: Generalized inhibitor synthesis workflow.

2-Hydrazino-4-methylpyridine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and potential applications of 2-Hydrazino-4-methylpyridine. This document is intended for professionals in research, scientific, and drug development fields who may work with this compound. It consolidates critical safety data, outlines detailed experimental protocols for its synthesis, and explores its relevance in medicinal chemistry. The guide emphasizes safe laboratory practices through clearly structured data, detailed procedures, and visual diagrams to ensure user safety and experimental success.

Chemical Identification and Properties

This compound is a pyridine derivative with a hydrazine substituent. Its reactivity, particularly the nucleophilicity of the hydrazine group, makes it a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activity.

| Property | Value | Source |

| CAS Number | 4931-00-4 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Very Dark Orange to Very Dark Brown Solid | [2] |

| Melting Point | 74 °C | [2] |

| Boiling Point | 88-89 °C at 0.02 Torr | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| pKa | 9.85 ± 0.70 (Predicted) | [2] |

Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling to minimize exposure. The following tables summarize the key hazard classifications and precautionary measures based on available safety data sheets for the compound and its close analogs.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour. |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin. |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Skin irritation | 2 | H315: Causes skin irritation. |

| Serious eye irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment and adherence to safe handling protocols are mandatory when working with this compound.

| Exposure Route | Recommended PPE | Handling Procedure |

| Inhalation | Use only in a well-ventilated area, preferably under a chemical fume hood. If vapors/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][4] | Avoid breathing dust, fume, gas, mist, vapors, or spray. |

| Skin | Wear appropriate protective gloves and flame-retardant antistatic protective clothing to prevent skin exposure.[3] | Avoid contact with skin. Wash thoroughly after handling. Immediately change contaminated clothing.[3] |

| Eyes | Wear chemical safety goggles and/or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | Avoid contact with eyes.[5] |

| Ingestion | - | Do not eat, drink, or smoke when using this product. |

Storage and Disposal

| Aspect | Recommendation |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up in an inert atmosphere. Keep away from heat, sparks, open flames, and hot surfaces. Recommended storage in a freezer under -20°C.[2][3] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[3] |

First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration.[3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[3][4] |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 2-fluoro-4-methylpyridine.[2]

Materials:

-

2-Fluoro-4-methylpyridine (3.3 g, 30.0 mmol)

-

Hydrazine hydrate (14.6 ml, 15.0 g, 300 mmol)

-

Ethylene glycol monoethyl ether (40 ml)

-

Water (100 ml)

-

Ethyl acetate (3 x 100 ml)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3.3 g (30.0 mmol) of 2-fluoro-4-methylpyridine in 40 ml of ethylene glycol monoethyl ether.

-

Slowly add 14.6 ml (15.0 g, 300 mmol) of hydrazine hydrate to the solution.

-

Heat the reaction mixture to boiling (oil bath temperature maintained at 150°C) and stir continuously for 16 hours.

-

After the reaction is complete, concentrate the solution using a rotary evaporator.

-

Dissolve the concentrated residue in 100 ml of water.

-

Extract the aqueous solution with ethyl acetate (3 x 100 ml).

-

Combine the organic phases and dry with anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate.

-

Dry the resulting crude product under reduced pressure to yield the target compound.

Expected Yield: 1.90 g (51%)

Role in Drug Development and Medicinal Chemistry

Hydrazine and hydrazone derivatives are recognized for their wide range of biological activities, making them important scaffolds in drug discovery.[6] These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6]

This compound and its derivatives have been investigated for various therapeutic applications:

-

Anticancer Agents: The hydrazone moiety is utilized in the design of anti-tumor drugs.[7] For instance, 2,4-diarylaminopyrimidine hydrazones have been synthesized and evaluated as potent anti-thyroid cancer agents that inhibit Focal Adhesion Kinase (FAK).[7]

-

Antidiabetic Agents: Hydrazine-clubbed thiazoles have shown potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase.[8]

-

Antimicrobial Activity: Hydrazone derivatives have demonstrated broad-spectrum antimicrobial activity.[9]

-

Synthesis of Bioactive Molecules: this compound hydrochloride serves as a building block for creating various biologically active pyridine derivatives, including compounds with anti-inflammatory properties.[10]

Visualizations

Safe Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Generalized Signaling Pathway Inhibition by Hydrazone Derivatives

Caption: Generalized pathway of FAK inhibition by hydrazone derivatives.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 4931-00-4 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy this compound hydrochloride | 117879-50-2 [smolecule.com]

The Hydrazine Group in Pyridines: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazinopyridine scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, prized for its versatile reactivity and presence in numerous biologically active compounds. The hydrazine moiety, a potent alpha-effect nucleophile, attached to an electron-deficient pyridine ring, exhibits a unique chemical profile. This guide provides an in-depth exploration of the fundamental reactivity of the hydrazine group on the pyridine core, covering its basicity, and key transformations such as acylation, alkylation, condensation, and cyclization. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical and theoretical knowledge required for leveraging this important chemical motif in drug discovery and development.

Core Reactivity Principles

The reactivity of hydrazinopyridines is governed by the interplay between the two nitrogen atoms of the hydrazine group and the electron-withdrawing nature of the pyridine ring.

-

Nucleophilicity and the Alpha Effect: Hydrazines are exceptionally strong nucleophiles, a phenomenon known as the alpha effect. This is attributed to the interaction between the lone pairs on the adjacent nitrogen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and makes the lone pair more available for donation. The terminal nitrogen (Nβ) of the hydrazine group is generally the most nucleophilic and is the primary site of reaction in alkylation and acylation.

-

Basicity and Protonation: The hydrazine group imparts basicity to the molecule. The predicted pKa of the conjugate acid of 2-hydrazinopyridine is approximately 9.72.[1][2] Protonation can occur at three sites: the terminal hydrazine nitrogen (Nβ), the adjacent hydrazine nitrogen (Nα), or the pyridine ring nitrogen. The most basic site is typically the terminal Nβ amine, followed by the pyridine ring nitrogen. The position of the hydrazine group on the pyridine ring (2-, 3-, or 4-position) influences the basicity of the ring nitrogen through inductive and resonance effects. For instance, the conjugate acid of 4-aminopyridine is significantly stabilized by resonance, making it more basic than 3-aminopyridine; a similar trend is expected for hydrazinopyridines.[3]

-

Tautomerism: 2- and 4-Hydrazinopyridines can exist in tautomeric equilibrium with their corresponding pyridone hydrazone forms. This equilibrium can be influenced by the solvent and the electronic nature of substituents. The hydrazone tautomer plays a significant role in the reactivity and biological activity of these compounds.[4]

Quantitative Physicochemical and Kinetic Data

Summarizing the available quantitative data provides a basis for comparing and predicting reactivity. Due to a scarcity of experimental data in publicly accessible literature, some values are predicted, while kinetic data is presented for a relevant coordination chemistry context.

Table 1: Physicochemical Properties of Hydrazinopyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa[1][2] |

| 2-Hydrazinopyridine | C₅H₇N₃ | 109.13 | 9.72 ± 0.70 |

| 4-Hydrazinopyridine | C₅H₇N₃ | 109.13 | N/A |

Table 2: Kinetic Data for Iron Complex Formation with Hydrazinopyridine at pH 7.5 [5]

| Reaction System | Step | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/K·mol) |

| Fe(II) + hzpy | Step 1 (Rate-determining) | 57 ± 1 | -81 ± 4 |

| Step 2 (Ring closure) | 21 ± 0.1 | -197 ± 3 | |

| Fe(III) + hzpy | Step 1 (Rate-determining) | 46 ± 2 | -110 ± 5 |

| Step 2 (Ring closure) | 21 ± 0.1 | -197 ± 3 |

This data pertains to the formation of iron complexes and illustrates the associative mechanism of substitution at the metal center, which is influenced by the nucleophilic character of the ligand.[5]

Key Reactions of the Hydrazine Group

The rich reactivity of the hydrazinopyridine moiety makes it a versatile synthon for constructing a diverse array of molecular architectures.

Acylation

Acylation of hydrazinopyridines typically occurs at the more nucleophilic terminal nitrogen (Nβ) to form stable acylhydrazides. These intermediates are crucial for subsequent cyclization reactions. The reaction is commonly performed using acylating agents like acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.

Alkylation

Alkylation also preferentially occurs at the terminal Nβ atom. However, controlling the degree of alkylation can be challenging, as mono-, di-, and even tri-alkylation products are possible. The use of a strong base to generate a nitrogen anion can facilitate more controlled and selective alkylation.

Condensation (Hydrazone Formation)

One of the most fundamental reactions of hydrazinopyridines is their condensation with aldehydes and ketones to form hydrazones.[4] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by dehydration.[6] The resulting hydrazone linkage is a key pharmacophore in many active pharmaceutical ingredients (APIs).

Cyclization

Hydrazinopyridines are invaluable precursors for the synthesis of fused heterocyclic ring systems. A prominent example is the formation of the[1][5][7]triazolo[4,3-a]pyridine ring system. This is typically achieved by first acylating the hydrazinopyridine and then inducing an intramolecular dehydrative cyclization.[8]

Relevance in Drug Discovery: Targeting Kinase Signaling

Hydrazinopyridine derivatives, particularly those incorporating a hydrazone moiety, are prevalent in modern drug discovery as potent enzyme inhibitors. A significant number of these compounds target receptor tyrosine kinases (RTKs), such as c-Met, which are often dysregulated in various cancers.

The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways.[5][9] These pathways collectively promote cell proliferation, survival, migration, and invasion. Aberrant activation of c-Met is a key driver in the progression and metastasis of many tumors. Hydrazinopyridine-based inhibitors can competitively bind to the ATP-binding pocket of the c-Met kinase domain, blocking its phosphorylation and subsequent downstream signaling.

Detailed Experimental Protocols

The following protocols are representative examples for key transformations of hydrazinopyridines. Researchers should adapt these procedures as necessary for specific substrates and scales.

Protocol 1: Synthesis of 2-Hydrazinopyridine[2][10]

This procedure describes the nucleophilic aromatic substitution of a chloropyridine with hydrazine hydrate.

-

Materials: 2-Chloropyridine, Hydrazine Hydrate (80% solution), N,N-dimethylpropanolamine, Nitrogen gas.

-

Procedure:

-

In a reaction kettle, uniformly mix 2,3-dichloropyridine (148 g, 1.0 mol) and N,N-dimethylpropanolamine (3700 g).

-

Add 80% hydrazine hydrate (105 g, approx. 1.7 mol).

-

Replace the atmosphere in the kettle with nitrogen gas three times.

-

Heat the mixture to 130 °C and maintain a reflux for 10 hours.

-

After the reaction is complete, cool the mixture to 25 °C to induce crystallization.

-

Transfer the material to a centrifuge to collect the solid.

-

Wash the centrifuged solid with water.

-

Dry the solid product in a vacuum dryer at 60 °C to obtain 3-chloro-2-hydrazinopyridine.

-

Protocol 2: Synthesis of a Hydrazone from 4-Hydrazinopyridine (Adapted from[11])

This procedure details the acid-catalyzed condensation with an aldehyde.

-

Materials: 4-Hydrazinopyridine, Benzaldehyde, Ethanol, Glacial Acetic Acid (catalyst).

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydrazinopyridine (1.09 g, 10 mmol) in 50 mL of ethanol.

-

To the stirred solution, add benzaldehyde (1.06 g, 10 mmol).

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with a small amount of cold ethanol.

-

Dry the purified hydrazone product in a vacuum oven. Confirm structure and purity via NMR, IR, and Mass Spectrometry.

-

Protocol 3: Synthesis of a[1][5][7]Triazolo[4,3-a]pyridine via Cyclization (Adapted from[8][9])

This procedure involves the acylation of 2-hydrazinopyridine followed by a modified Mitsunobu-mediated cyclization.

-

Part A: Acylation

-

Dissolve 2-hydrazinopyridine (1.09 g, 10 mmol) in anhydrous dichloromethane (50 mL) with triethylamine (1.5 mL, 11 mmol) in an ice bath.

-

Slowly add benzoyl chloride (1.41 g, 10 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N'-(pyridin-2-yl)benzohydrazide.

-

-

Part B: Cyclization

-

To a solution of the crude acylhydrazide from Part A (10 mmol) and triphenylphosphine (3.93 g, 15 mmol) in anhydrous THF (100 mL) at 0 °C, add trimethylsilyl azide (TMS-N₃, 1.73 g, 15 mmol).

-

Add diethyl azodicarboxylate (DEAD) (2.61 g, 15 mmol) dropwise.

-

Stir the reaction at room temperature for 2-4 hours until TLC indicates completion.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 3-phenyl-[1][5][7]triazolo[4,3-a]pyridine.

-

Conclusion

The hydrazinopyridine framework represents a privileged scaffold in chemical sciences, offering a powerful platform for the synthesis of complex molecules and the development of novel therapeutics. Its fundamental reactivity, characterized by the potent nucleophilicity of the hydrazine group, allows for a wide range of transformations including acylation, alkylation, condensation, and cyclization. As demonstrated by their successful application as kinase inhibitors in oncology, a thorough understanding of the core reactivity of hydrazinopyridines is essential for medicinal chemists and researchers aiming to design the next generation of targeted therapies. The protocols and data provided in this guide serve as a foundational resource for the effective utilization of this versatile chemical entity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Hydrazone - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Enhanced Detection of Carbonyl-Containing Compounds by LC-MS/MS using 2-Hydrazino-1-methylpyridine Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of low-abundance compounds with poor ionization efficiency, such as steroids and other carbonyl-containing molecules, presents a significant challenge in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Chemical derivatization is a powerful strategy to enhance the sensitivity and selectivity of such analyses.[3] This application note describes the use of 2-hydrazino-1-methylpyridine (HMP) as a highly effective derivatization agent for the sensitive quantification of oxosteroids in biological matrices by LC-MS/MS.[1][3]

Please note: While the initial request specified 2-hydrazino-4-methylpyridine, the preponderance of scientific literature and detailed experimental data refers to its isomer, 2-hydrazino-1-methylpyridine (HMP). This document will focus on HMP as the well-characterized and effective derivatization agent.

HMP reacts with the carbonyl groups of aldehydes and ketones to form stable hydrazones.[4][5] The resulting derivatives exhibit significantly improved ionization efficiency in electrospray ionization (ESI), leading to lower limits of detection and quantification.[1][3] This method is particularly advantageous for the analysis of androgens, such as 5α-dihydrotestosterone (DHT), testosterone, and androstenedione, in complex biological samples like human plasma.[1][6]

Principle of Derivatization

2-Hydrazino-1-methylpyridine is a hydrazine-based reagent that readily reacts with the carbonyl functional group of target analytes. The reaction is a nucleophilic addition-elimination, forming a stable hydrazone derivative. The introduction of the pyridine moiety enhances the proton affinity of the molecule, leading to a significant increase in signal intensity in positive ion mode ESI-MS.

Quantitative Performance Data

The derivatization of androgens with HMP has been shown to significantly improve the sensitivity of their measurement in human plasma. The following table summarizes the quantitative performance of the LC-MS/MS method for HMP-derivatized androgens.

| Analyte | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |

| 5α-Dihydrotestosterone (DHT) | ~34 pmol/L (0.4 pg on column) | >0.99 | Not explicitly stated | [1][6] |

| Testosterone | Not explicitly stated | >0.99 | Not explicitly stated | [1] |

| Androstenedione | Not explicitly stated | >0.99 | Not explicitly stated | [1] |

Experimental Protocols

Materials and Reagents

-

2-Hydrazino-1-methylpyridine (HMP)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Internal standards (e.g., deuterated analogs of the target analytes)

-

Solid-phase extraction (SPE) cartridges

Sample Preparation (Human Plasma)

-

Thaw plasma samples at room temperature.

-

To 100-200 µL of plasma, add an appropriate amount of internal standard solution.

-

Perform solid-phase extraction (SPE) to isolate the analytes of interest.

-

Elute the analytes from the SPE cartridge and evaporate the eluent to dryness under a stream of nitrogen.

Derivatization Protocol

-

Reconstitute the dried extract in 100 µL of HMP solution (0.5 mg/mL in methanol containing 1% formic acid).

-

Vortex the mixture for 10 seconds.

-

Incubate the reaction mixture at 60°C for 15 minutes.

-

Quench the reaction by adding 50 µL of methanol.

-

Evaporate the solvent to dryness under nitrogen.

-

Reconstitute the derivatized sample in 50 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters have been successfully used for the analysis of HMP-derivatized androgens:

| Parameter | Setting |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Gradient | Optimized for the separation of target analytes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for HMP-Derivatized Androgens: [1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| DHT-HMP | 396 | 108 |

| Testosterone-HMP | 394 | 108 |

| Androstenedione-HMP | 392 | 108 |

Experimental Workflow

Conclusion

Derivatization with 2-hydrazino-1-methylpyridine is a robust and highly sensitive method for the quantification of oxosteroids and other carbonyl-containing compounds by LC-MS/MS. This approach overcomes the challenges associated with poor ionization efficiency, enabling reliable measurement of low-abundance analytes in complex biological matrices. The detailed protocols and performance data presented in this application note provide a solid foundation for the implementation of this valuable analytical strategy in research, clinical, and drug development settings.

References

- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Enhanced Detection of Keto-Steroids using 2-Hydrazino-1-methylpyridine Derivatization for LC-MS/MS Analysis

Introduction

The quantitative analysis of keto-steroids in biological matrices is crucial for endocrinology research and clinical diagnostics. However, many keto-steroids exhibit poor ionization efficiency in mass spectrometry, leading to challenges in achieving the required sensitivity, especially at low physiological concentrations. Chemical derivatization can significantly enhance the ionization efficiency and, consequently, the sensitivity of detection. This application note describes a detailed protocol for the derivatization of keto-steroids with 2-hydrazino-1-methylpyridine (HMP), a permanently charged derivatizing agent, for highly sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reaction of HMP with the keto group on the steroid molecule introduces a permanently charged pyridinium moiety, which greatly improves the electrospray ionization response. This method has been successfully applied to the analysis of various androgens, including 5α-dihydrotestosterone (DHT), testosterone, and androstenedione, in plasma samples.[1][2]

Quantitative Data Summary

The derivatization of keto-steroids with 2-hydrazino-1-methylpyridine (HMP) significantly enhances the sensitivity of LC-MS/MS analysis. The following tables summarize the key quantitative parameters from studies utilizing this method.

Table 1: LC-MS/MS Parameters for HMP-Derivatized Keto-Steroids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| DHT-HMP | 396 | 108 |

| Testosterone-HMP | 394 | 108 |

| Androstenedione-HMP | 392 | 108 |

Data sourced from Weng et al., 2021.[1][2]

Table 2: Performance Characteristics of the HMP Derivatization Method

| Parameter | Value | Notes |

| Sensitivity Enhancement | 70- to 1600-fold | Compared to intact steroids.[3] |

| Limit of Detection (LOD) | Approx. 34 pmol/L | For an injection of 0.4 pg on column.[1][2][4] |

| Sample Volume | 100 µL (male plasma), 200 µL (female plasma) | Demonstrates suitability for low-volume samples.[2][3] |

| Derivative Stability | Stable for over 30 days at -20°C | Ensures sample integrity during storage.[2][3] |

Experimental Protocols

1. Synthesis of 2-Hydrazino-1-methylpyridine (HMP)

This protocol is adapted from Weng et al. (2021).[1]

-

Materials:

-

2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)

-

Hydrazine monohydrate (65% w/v in methanol)

-

Methanol

-

-

Procedure:

-

Place 100 mL of methanol in a flask and cool to approximately 0°C.

-

Add 660 µL of hydrazine monohydrate solution to the cold methanol.

-

Dissolve 1.5 g of FMP-TS in 30 mL of methanol.

-

Add the FMP-TS solution dropwise to the hydrazine-methanol mixture. The solution will turn yellow.

-

Stir the reaction mixture at 0°C for 15 minutes, then at room temperature (18-22°C) for 60 minutes.

-

Concentrate the solution to dryness under vacuum to obtain an orange residue, which is the HMP reagent.

-

2. Derivatization of Keto-Steroids with HMP

This protocol is based on methodologies for androgen analysis.[1][3]

-

Materials:

-

Steroid standards or extracted samples

-

HMP reagent solution (0.1 - 2 mg/mL, freshly prepared)

-

Trifluoroacetic acid (TFA)

-

Methanol

-

-

Procedure:

-

Evaporate the solvent from the steroid standards or extracted biological samples to dryness.

-

Reconstitute the dried residue in a solution of HMP in methanol. The optimal concentration of HMP may need to be determined empirically but can range from 0.1 to 2 mg/mL.[1]

-

Add a small volume of TFA to catalyze the reaction.

-

Incubate the reaction mixture. Optimal conditions may vary, but a starting point is 60°C for 60 minutes or 50°C for 30 minutes.[3] Incubation temperatures between 25-80°C and times from 5-120 minutes have been evaluated.[1]

-

After incubation, the sample is ready for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UHPLC system.[1][2]

-

Chromatographic Separation: A suitable C18 or other appropriate reversed-phase column should be used to achieve separation of the derivatized steroid isomers.

-

Mass Spectrometry: The analysis is performed in positive ion mode using Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for the HMP-derivatized steroids (see Table 1).[1][2]

Visualizations

Caption: Chemical reaction scheme for the derivatization of a keto-steroid with HMP.

Caption: Experimental workflow for the analysis of keto-steroids using HMP derivatization.

References

- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enhancing Ionization Efficiency of Androgens for LC-MS/MS Analysis using Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgens are a class of steroid hormones essential for the development and maintenance of male characteristics and play crucial roles in various physiological processes in both males and females.[1][2] Accurate quantification of androgens in biological matrices is critical for diagnosing and monitoring endocrine disorders, in clinical research, and for pharmaceutical development.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[1][3][4]

However, the inherent nonpolar nature and low proton affinity of many androgens lead to poor ionization efficiency in common LC-MS interfaces like electrospray ionization (ESI), limiting the achievable sensitivity.[3][5][6] This is particularly challenging when analyzing low-concentration androgens such as 5α-dihydrotestosterone (DHT).[4] Chemical derivatization offers a robust solution by introducing a readily ionizable moiety onto the androgen molecule, thereby significantly enhancing the ionization efficiency and improving the overall sensitivity of the LC-MS/MS analysis.[5][6][7][8][9] This application note provides detailed protocols for the derivatization of keto- and hydroxy-androgens and summarizes the quantitative improvements in their detection.

Principles of Derivatization for Androgens

The chemical structure of androgens typically contains hydroxyl (-OH) and/or ketone (C=O) functional groups, which are the primary targets for derivatization.[3] By reacting these groups with specific reagents, a permanently charged or easily ionizable group can be introduced, leading to a significant increase in signal intensity during MS analysis.[3][7][10]

-